molecular formula C16H16F6O3 B1360745 Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate CAS No. 898792-97-7

Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate

Cat. No. B1360745
M. Wt: 370.29 g/mol
InChI Key: HEORLJCWMDPBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate is a chemical compound with the molecular formula C15H14F6O3 . It is closely related to ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate .

Scientific Research Applications

    Organic & Biomolecular Chemistry

    • Application : This compound is used as an activator for p-tolyl thioglycoside donors .
    • Method : The compound is described as an accessible, stable, and powerful thiophile that can activate batches of p-tolyl thioglycoside donors at room temperature . Various alcoholic acceptors were efficiently glycosylated, providing the desired glycosides .
    • Results : The novel activation protocol features mild conditions as well as high compatibility with some classic strategies for the stereoselective construction of some biologically relevant glycosidic linkages .

    Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate

    • Application : This compound is used in the synthesis of Sitagliptin Phosphate Monohydrate .
    • Method : The chiral hemiacetal fragment is constructed by a tandem aza-Michael/hemiacetal reaction catalyzed by an organocatalyst . The mixture was heated to 70–80 °C to dissolve the solids and then cooled to 60–65 °C and seeded with trace sitagliptin phosphate monohydrate .
    • Results : Optically pure sitagliptin phosphate monohydrate is efficiently and practically synthesized through a chiral hemiacetal as the key intermediate in 54% overall yield .
  • Organocatalysis
    • Application : This compound is used in the development of organocatalysts .
    • Method : The use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
    • Results : The 3,5-bis (trifluoromethyl)phenyl motif of this compound is used ubiquitously in H-bond catalysts . This review summarizes the key developments of reactions mediated by this compound with the aim to further expand the applications of (thio)urea-based catalysts .
  • Glycosylation
    • Application : This compound is used as an activator for p-tolyl thioglycoside donors .
    • Method : The compound is described as an accessible, stable, and powerful thiophile that can activate batches of p-tolyl thioglycoside donors at room temperature . Various alcoholic acceptors were efficiently glycosylated, providing the desired glycosides .
    • Results : The novel activation protocol features mild conditions as well as high compatibility with some classic strategies for the stereoselective construction of some biologically relevant glycosidic linkages .

properties

IUPAC Name

ethyl 6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F6O3/c1-2-25-14(24)6-4-3-5-13(23)10-7-11(15(17,18)19)9-12(8-10)16(20,21)22/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEORLJCWMDPBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645524
Record name Ethyl 6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate

CAS RN

898792-97-7
Record name Ethyl 6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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